Target Analysis Report: N-Tert-butyl-2-chloro-5-methylbenzamide (CAS 1881292-84-7)
Target Analysis Report: N-Tert-butyl-2-chloro-5-methylbenzamide (CAS 1881292-84-7)
For distribution to researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide has been compiled based on an exhaustive review of currently available public domain information. The target compound, N-Tert-butyl-2-chloro-5-methylbenzamide, is a novel chemical entity with limited characterization in peer-reviewed literature. The primary source for the data presented herein is patent literature. Consequently, this document should be considered an analysis of existing data rather than a comprehensive, independently-verified whitepaper. All protocols and interpretations are based on the source material and established principles of organic chemistry.
Executive Summary
N-Tert-butyl-2-chloro-5-methylbenzamide (CAS 1881292-84-7) is a substituted benzamide that has been identified as a key intermediate in the synthesis of novel therapeutic agents. Currently, information regarding its chemical properties and biological activity is not widely available in mainstream chemical databases or scientific journals. Its primary documentation is found within patent literature, specifically related to the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a target of significant interest in the treatment of neurological disorders such as epilepsy.[1] This guide provides a detailed overview of its synthesis, reported properties, and inferred applications based on the available patent information, offering a foundational resource for researchers working with this or structurally related compounds.
Introduction and Structural Context
N-Tert-butyl-2-chloro-5-methylbenzamide is an aromatic amide characterized by a 2-chloro-5-methylbenzoyl group N-linked to a tert-butyl moiety. The strategic placement of the chloro and methyl groups on the benzene ring, combined with the sterically hindering tert-butyl group, likely influences its reactivity and conformational properties, making it a tailored building block for more complex molecular architectures. Its emergence in the patent literature underscores its role as a specialized intermediate in multi-step synthetic pathways aimed at producing pharmacologically active molecules.
Synthesis and Mechanistic Insights
The synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide is best understood through the general principles of amide bond formation. While the exact patent detailing its synthesis is not publicly available, a well-established and analogous procedure involves the acylation of tert-butylamine with a reactive derivative of 2-chloro-5-methylbenzoic acid.[2]
Probable Synthetic Pathway
The most common and industrially scalable method for this type of amide synthesis involves a two-step process:
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Acid Chloride Formation: 2-chloro-5-methylbenzoic acid is converted to the more reactive 2-chloro-5-methylbenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation: The resulting acid chloride is then reacted with tert-butylamine in the presence of a non-nucleophilic base (such as triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures to control exothermicity.
Experimental Protocol: General Procedure for N-tert-butyl-benzamide Synthesis
This protocol is adapted from established methods for similar compounds and should be optimized for the specific substrate.[2]
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Step 1: Synthesis of 2-chloro-5-methylbenzoyl chloride.
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In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
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Heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until the evolution of HCl gas ceases and the solid has completely dissolved.
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Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the residue can be co-evaporated with an anhydrous solvent like toluene. The resulting crude 2-chloro-5-methylbenzoyl chloride can be used in the next step without further purification.
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Step 2: Synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide.
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In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
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Cool the amine solution to 0°C in an ice bath.
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Dissolve the crude 2-chloro-5-methylbenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization or column chromatography on silica gel.
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Caption: Probable two-step synthesis of N-Tert-butyl-2-chloro-5-methylbenzamide.
Physicochemical and Spectroscopic Data
As of the date of this report, there is no publicly available, experimentally determined data for the physicochemical properties (e.g., melting point, boiling point, solubility) of N-Tert-butyl-2-chloro-5-methylbenzamide. Spectroscopic data (NMR, IR, MS) has also not been published in peer-reviewed journals. However, based on its structure, the following properties can be anticipated:
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.72 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water. |
| ¹H NMR | Expect signals for the tert-butyl group (singlet, ~1.4 ppm), the methyl group (singlet, ~2.4 ppm), and aromatic protons (multiplets, ~7.0-7.5 ppm). |
| ¹³C NMR | Expect signals for the carbonyl carbon (~165-170 ppm), tert-butyl carbons, aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C-Cl stretching. |
Inferred Utility and Application in Drug Discovery
The primary utility of N-Tert-butyl-2-chloro-5-methylbenzamide is as a key intermediate in the synthesis of noncompetitive AMPA receptor antagonists.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction has been implicated in various neurological diseases, including epilepsy.
The synthesis of potent and selective AMPA receptor antagonists is a significant goal in medicinal chemistry. The structure of N-Tert-butyl-2-chloro-5-methylbenzamide provides a scaffold that can be further elaborated to create complex molecules that interact with the allosteric binding sites on the AMPA receptor. The chloro and methyl substituents on the phenyl ring are likely crucial for optimizing binding affinity and pharmacokinetic properties of the final drug candidates.
Researchers in the field of neurotherapeutics and drug discovery may use this intermediate to:
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Synthesize novel AMPA receptor antagonists for preclinical evaluation.
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Explore structure-activity relationships (SAR) by modifying the benzamide core.
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Develop new synthetic routes to known or novel neurological drug candidates.
Safety and Handling
No specific toxicological data for N-Tert-butyl-2-chloro-5-methylbenzamide is currently available. Therefore, this compound should be handled with the standard precautions for a novel chemical of unknown toxicity.
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Engineering Controls: Handle in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
In case of exposure, seek immediate medical attention. A material safety data sheet (MSDS) should be requested from the supplier, if available.[3]
References
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Hibi, S., Ueno, K., Nagato, S., Kawano, K., Ito, K., Norimine, Y., Takenaka, O., Hanada, T., & Yonaga, M. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600. Available at: [Link]
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General procedure for synthesis of N-tert- butyl/N-trityl protected amides. (n.d.). Retrieved April 1, 2026, from [Link]
Sources
- 1. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labfind.co.kr [labfind.co.kr]
